5-Methylnicotinaldehyde

Description

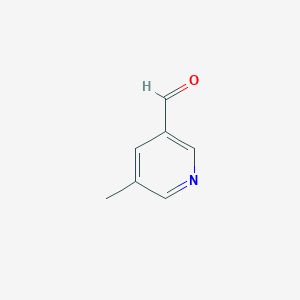

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGDXYJDSJMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556449 | |

| Record name | 5-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100910-66-5 | |

| Record name | 5-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 5-methylpyridine-3-carboxaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyridine-3-carboxaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for 5-methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals. This document synthesizes empirical data with practical, field-proven insights to facilitate its effective application in research and development settings.

Introduction and Strategic Importance

5-Methylpyridine-3-carboxaldehyde, also known as 5-methylnicotinaldehyde, is a heterocyclic aromatic aldehyde. Its strategic importance in medicinal chemistry and organic synthesis stems from the unique reactivity conferred by its constituent functional groups: the pyridine ring and the carboxaldehyde. The pyridine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] The aldehyde group serves as a versatile chemical handle for a wide array of organic transformations, including condensations, oxidations, reductions, and multicomponent reactions (MCRs).[2][3]

This compound is a critical building block for constructing complex molecular architectures necessary for the development of novel active pharmaceutical ingredients (APIs).[2] Its application spans various therapeutic areas, making it a compound of significant interest in modern drug discovery pipelines.[4]

Figure 1: Molecular Structure of 5-Methylpyridine-3-carboxaldehyde.

Core Physicochemical Properties

The reliable application of any chemical intermediate is predicated on a precise understanding of its physical and chemical properties. The data presented below has been consolidated from various chemical suppliers and databases.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 100910-66-5 | [5][6][7] |

| Molecular Formula | C₇H₇NO | [5][7][8] |

| Molecular Weight | 121.14 g/mol | [5][7] |

| Appearance | White to yellow solid | [5][6][9] |

| Melting Point | 37 °C | [5][6][9] |

| Boiling Point | 68 °C @ 0.5 Torr | [5][6][9] |

| Predicted Density | 1.095 ± 0.06 g/cm³ | [5][6] |

| Predicted pKa | 3.72 ± 0.20 | [5][6] |

| Synonyms | this compound, 5-Methyl-3-pyridinecarbaldehyde |[5][6] |

Analytical Characterization: Self-Validating Protocols

To ensure the identity, purity, and stability of 5-methylpyridine-3-carboxaldehyde, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, where the congruence of data from orthogonal techniques provides a high degree of confidence in the material's quality.

Figure 2: General workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR details the carbon framework. Deuterated chloroform (CDCl₃) is a standard solvent choice due to its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-methylpyridine-3-carboxaldehyde and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

-

Expected Signals (¹H NMR):

-

A singlet for the aldehyde proton (-CHO) in the downfield region (~9.9-10.1 ppm).

-

Aromatic protons on the pyridine ring, exhibiting characteristic shifts and coupling patterns.

-

A singlet for the methyl group (-CH₃) protons further upfield (~2.4-2.6 ppm).

-

-

Data Validation: The integration of the proton signals should correspond to the number of protons in the structure (1:1:2:3 for CHO, ring protons, and CH₃ respectively). The presence of all expected carbon signals in the ¹³C spectrum confirms the carbon backbone. Spectral data for this compound is available for comparison.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a quicker analysis, a thin film can be prepared by dissolving the solid in a volatile solvent, spotting it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Key Vibrational Bands:

-

~1700-1715 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the aromatic aldehyde.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~1570-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl group and aromatic ring.

-

-

Data Validation: The presence of the strong carbonyl (C=O) peak is the most telling feature, confirming the aldehyde functionality.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique that creates a radical cation (molecular ion, M⁺˙) which then undergoes fragmentation.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Data Analysis:

-

Molecular Ion (M⁺˙): Identify the peak corresponding to the molecular weight of the compound (m/z = 121).

-

Fragmentation: A key fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 amu) or a hydrogen radical (•H, 1 amu), leading to prominent peaks at m/z = 92 and m/z = 120, respectively.

-

-

Data Validation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, which should match C₇H₇NO. The observed molecular ion peak must match the calculated molecular weight.[5]

Reactivity and Applications in Drug Development

The dual functionality of 5-methylpyridine-3-carboxaldehyde makes it a highly versatile intermediate.[2]

-

Aldehyde-Specific Reactions: It readily undergoes nucleophilic addition, Wittig reactions, and reductive amination to introduce a wide range of substituents at the 3-position of the pyridine ring.

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be quaternized. It also influences the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution.

-

Role in Multicomponent Reactions (MCRs): Aldehydes are keystone reagents in MCRs like the Ugi and Groebke-Blackburn-Bienaymé reactions.[3] These one-pot reactions are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple building blocks, accelerating the hit-to-lead optimization process.[3]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]

-

Handling:

-

Use only under a chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[11][12]

-

Wash hands thoroughly after handling.[11]

-

-

Storage:

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Hazard Statements: The compound is classified as harmful if swallowed and causes skin and eye irritation.[5][9]

Conclusion

5-Methylpyridine-3-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties, combined with its dual reactivity, make it an ideal building block for the synthesis of novel, complex molecules. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory, empowering scientists to advance the frontiers of drug discovery.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [chemicalbook.com]

- 6. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [amp.chemicalbook.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 3-Pyridinecarboxaldehyde, 5-methyl- | CymitQuimica [cymitquimica.com]

- 9. 5-Methylpyridine-3-carboxaldehyde price,buy 5-Methylpyridine-3-carboxaldehyde - chemicalbook [chemicalbook.com]

- 10. 5-Methylpyridine-3-carboxaldehyde(100910-66-5) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectral data for 5-methylnicotinaldehyde

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 5-methylnicotinaldehyde

Introduction

This compound, also known as 5-Methylpyridine-3-carboxaldehyde, is a substituted pyridine derivative with the molecular formula C₇H₇NO.[] As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical and materials science research. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. While a single, universally published reference spectrum is not consistently available, this document leverages foundational NMR principles and spectral data from analogous compounds to construct a detailed and predictive interpretation. This approach, rooted in the causal relationships between molecular structure and spectral output, offers researchers a robust framework for identifying and characterizing this molecule. We will detail the expected chemical shifts (δ), coupling constants (J), and signal multiplicities, providing the scientific reasoning behind these predictions.

Methodology: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra for small molecules like this compound.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial.[2][3] The choice of solvent is critical; CDCl₃ is a common starting point for many organic molecules, while DMSO-d₆ is excellent for more polar compounds.

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5] Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming).[2]

-

Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue to remove any contaminants before insertion into the spectrometer.[4]

-

-

Spectrometer Setup and Referencing:

-

The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

The sample is inserted into the magnet, and the field is "locked" onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.

-

The magnetic field homogeneity is optimized through a process called shimming, which is crucial for obtaining sharp, symmetrical peaks.

-

Chemical shifts are referenced internally to the residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) or, for ultimate precision, to a small amount of an internal standard like tetramethylsilane (TMS) set to δ 0.00 ppm.[2][6]

-

-

Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is run, typically requiring only a few minutes of acquisition time.

-

A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of the ¹³C isotope, this experiment requires a longer acquisition time, often ranging from 20 minutes to several hours.[2]

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Structural Analysis and Spectral Interpretation

To accurately predict the NMR spectra, we first assign a numbering system to the atoms in the this compound molecule.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 5-methylnicotinaldehyde

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-methylnicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental methodology, and the structural elucidation of this key heterocyclic aldehyde.

Section 1: The Principle and Utility of FT-IR in Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for determining the functional groups present in a molecule.[1][2] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an infrared spectrum.[1] This spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For a molecule like this compound, which possesses an aldehyde group, a substituted pyridine ring, and a methyl group, FT-IR spectroscopy is exceptionally well-suited to confirm its structural integrity and purity. Each of these functional groups gives rise to characteristic absorption bands in the spectrum, allowing for a detailed structural assignment.

Section 2: Experimental Protocol for FT-IR Data Acquisition

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a self-validating system for obtaining the spectrum of this compound, commonly performed using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to acquire a spectrum of the ambient environment (primarily H₂O and CO₂). This spectrum is automatically subtracted from the sample spectrum to eliminate environmental interference.

-

-

Sample Preparation (ATR Method):

-

Place a small, representative amount of the this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply consistent pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is critical for achieving a strong, high-quality signal.

-

-

Data Acquisition Parameters:

-

Scan Range: Set the range from 4000 cm⁻¹ to 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

-

Resolution: A resolution of 4 cm⁻¹ is typically sufficient for routine structural confirmation.[3]

-

Number of Scans: Co-add a minimum of 16 or 32 scans to improve the signal-to-noise ratio (S/N).

-

-

Spectrum Collection and Processing:

-

Initiate the sample scan.

-

After data collection, the instrument's software will perform the Fourier transform to convert the interferogram into a spectrum.

-

The software will automatically ratio the sample spectrum against the stored background spectrum to generate the final transmittance or absorbance spectrum.

-

-

Post-Acquisition:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Perform a clean check by acquiring a spectrum of the empty, clean crystal to ensure no sample residue remains.

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis of this compound.

Section 3: Detailed FT-IR Spectrum Analysis

The FT-IR spectrum of this compound can be logically divided into several key regions, each corresponding to the vibrations of its specific functional groups.

Molecular Structure of this compound

Caption: Structure of this compound with key functional groups.

Summary of Characteristic Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Comments |

| 3100 - 3000 | C-H Stretching (ν C-H) | Aromatic (Pyridine) | Typically multiple weak to medium bands. Appears at a higher frequency than aliphatic C-H stretches.[1][4] |

| 3000 - 2850 | C-H Asymmetric & Symmetric Stretching (ν C-H) | Methyl (-CH₃) | Strong intensity bands characteristic of sp³ C-H bonds.[1][5] |

| 2850 - 2700 | C-H Stretching (ν C-H) | Aldehyde (-CHO) | A key diagnostic feature. Often appears as a pair of weak to medium bands (a Fermi doublet), with one peak near 2820 cm⁻¹ and a distinct shoulder around 2720 cm⁻¹.[1][6][7][8] |

| 1710 - 1685 | C=O Stretching (ν C=O) | Aldehyde (-CHO) | Strong, sharp absorption. The frequency is lowered from a typical saturated aldehyde (1740-1720 cm⁻¹) due to conjugation with the aromatic pyridine ring.[6][9][10] |

| 1600 - 1450 | C=C and C=N Ring Stretching (ν C=C, ν C=N) | Aromatic (Pyridine) | Multiple bands of variable intensity. These vibrations are characteristic of the aromatic ring structure.[4][11] |

| ~1450 | C-H Asymmetric Bending (δ as CH₃) | Methyl (-CH₃) | Medium intensity band. |

| ~1375 | C-H Symmetric Bending (δ s CH₃) | Methyl (-CH₃) | A weaker but distinct band, characteristic of a methyl group.[4][5] |

| < 900 | C-H Out-of-Plane Bending (γ C-H) | Aromatic (Pyridine) | The position of these bands can provide information about the substitution pattern on the pyridine ring. |

Detailed Interpretation

-

The Aldehyde Group (Formyl, -CHO):

-

C=O Stretch: The most intense and easily identifiable peak in the spectrum will be the carbonyl (C=O) stretch. For this compound, this peak is expected in the 1710-1685 cm⁻¹ region.[6][10] Its position below 1720 cm⁻¹ is a direct consequence of electronic resonance with the pyridine ring, which weakens the C=O double bond, lowering its vibrational frequency.

-

C-H Stretch: The aldehyde C-H stretch is a highly reliable diagnostic feature. It manifests as one or two weak-to-medium intensity bands in the 2850-2700 cm⁻¹ region.[9] The appearance of a distinct peak around 2720 cm⁻¹, often as a shoulder on the more intense aliphatic C-H stretching bands, is strong evidence for the presence of an aldehyde.[6][7] This phenomenon, known as Fermi resonance, arises from the interaction of the fundamental C-H stretching vibration with an overtone of the C-H bending vibration.[12]

-

-

The Pyridine Ring:

-

Aromatic C-H Stretch: Look for weak to medium absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[1] The presence of absorption in this region clearly distinguishes aromatic C-H bonds from aliphatic C-H bonds, which appear below 3000 cm⁻¹.

-

Ring C=C and C=N Stretches: The vibrations of the pyridine ring itself produce a series of characteristic bands between 1600 cm⁻¹ and 1450 cm⁻¹.[11] These absorptions, which can be of variable intensity, confirm the presence of the heterocyclic aromatic core.

-

-

The Methyl Group (-CH₃):

-

C-H Stretch: The methyl group contributes to the strong absorption bands in the 3000-2850 cm⁻¹ region due to its symmetric and asymmetric C-H stretching modes.[5] These bands will overlap with the higher-frequency component of the aldehyde C-H stretch.

-

C-H Bending: The methyl group also exhibits characteristic bending (deformation) vibrations. An asymmetric bend is expected around 1450 cm⁻¹, while a symmetric "umbrella" mode typically appears near 1375 cm⁻¹.[4]

-

Section 4: Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is invaluable for identity confirmation and quality control in a research or drug development setting. By systematically analyzing the key regions of the spectrum, one can unequivocally verify the presence of the critical aldehyde, substituted pyridine, and methyl functional groups. The strong, conjugation-shifted carbonyl peak near 1700 cm⁻¹, coupled with the diagnostic Fermi doublet of the aldehyde C-H stretch around 2720 cm⁻¹, provides definitive evidence for the formyl moiety. Concurrently, absorptions corresponding to the aromatic C-H, ring C=C/C=N, and methyl C-H vibrations collectively validate the complete molecular architecture. This guide provides the foundational knowledge for researchers to confidently interpret these spectra and ensure the integrity of their materials.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Methylnicotinaldehyde

Abstract

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is fundamental. Mass spectrometry is an indispensable analytical technique that provides profound insights into molecular structure through fragmentation analysis. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pattern of 5-methylnicotinaldehyde. In the absence of direct experimental spectra in publicly available databases, this document synthesizes established principles of mass spectrometry to propose the most probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The causality behind these predicted pathways is explained, providing a robust framework for the structural elucidation of this and related substituted pyridine compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C7H7NO and a molecular weight of 121.14 g/mol , is a substituted pyridine derivative.[] Substituted pyridines are a cornerstone in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The precise characterization of such molecules is paramount, and mass spectrometry serves as a key tool for confirming molecular weight and deducing structural features. Understanding the fragmentation behavior of this compound not only aids in its specific identification but also contributes to a broader understanding of the mass spectral behavior of analogous nicotinic compounds.

This guide will delve into the predicted fragmentation patterns of this compound under two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and the softer Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (M•+) and inducing extensive fragmentation.[2][3] The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, the fragmentation is predicted to be driven by the presence of the aromatic pyridine ring, the aldehyde functional group, and the methyl substituent.

The initial ionization event will form the molecular ion at an m/z of 121. Subsequent fragmentation is likely to proceed through several key pathways:

-

Loss of a Hydrogen Radical (H•): Cleavage of the relatively weak C-H bond of the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[4] This would result in a stable acylium ion at m/z 120.

-

Loss of the Formyl Radical (•CHO): Alpha-cleavage of the bond between the pyridine ring and the aldehyde group can lead to the loss of the formyl radical (29 Da).[4] This would produce a pyridinium-type ion at m/z 92.

-

Loss of Carbon Monoxide (CO): The [M-H]+ ion at m/z 120 can subsequently lose a neutral molecule of carbon monoxide (28 Da) to form a highly stable ion at m/z 92.

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) from ions like the one at m/z 92, leading to a fragment at m/z 65.

The following diagram illustrates the predicted major fragmentation pathways for this compound under EI conditions.

Caption: Predicted EI fragmentation pathway of this compound.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]+, in the positive ion mode.[5] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation in ESI is generally less extensive than in EI and often involves the loss of small neutral molecules.[6]

For this compound, ESI in positive mode would produce a protonated molecular ion at m/z 122. The basic nitrogen atom of the pyridine ring is the most likely site of protonation. The fragmentation of this [M+H]+ ion, induced by collision-induced dissociation (CID), is predicted to involve:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for protonated aldehydes can be the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 94.

-

Loss of Ammonia (NH3) or related species: While less common for simple pyridines, complex rearrangements could potentially lead to the loss of nitrogen-containing neutral species, though this is considered a minor pathway.

The proposed ESI-MS/MS fragmentation pathway is simpler than the EI pathway, reflecting the lower energy nature of the process.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions and their corresponding mass-to-charge ratios (m/z) for both EI and ESI mass spectrometry of this compound.

| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| EI | 121 (M•+) | 120 | H• | [C7H6NO]+ |

| 92 | •CHO | [C6H6N]+ | ||

| 92 | H•, CO | [C6H6N]+ | ||

| 65 | •CHO, HCN | [C5H4]+• | ||

| ESI | 122 ([M+H]+) | 94 | CO | [C6H8N]+ |

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized, robust protocol for the analysis of this compound using GC-MS for EI analysis and LC-MS for ESI analysis.

5.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent for LC-MS or a more volatile solvent like dichloromethane for GC-MS.

5.2. GC-MS (EI) Method

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

5.3. LC-MS (ESI) Method

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent).

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start with 5% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Waters Xevo G2-XS QToF (or equivalent).

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/Hr.

-

MS Scan Range: m/z 50-300.

-

MS/MS: For fragmentation data, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 122, with a collision energy ramp (e.g., 10-40 eV).

Conclusion and Scientific Integrity

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of this compound. The proposed pathways are grounded in the fundamental principles of organic mass spectrometry and are consistent with the known behavior of related chemical structures.[4][7][8] It is crucial for the scientific community to recognize that these pathways are theoretical. Experimental validation using high-resolution mass spectrometry is essential to confirm these predictions and to fully elucidate the intricate fragmentation behavior of this molecule. The protocols outlined herein provide a solid foundation for conducting such validation studies.

References

Solubility Profile of 5-Methylpyridine-3-carboxaldehyde: A Guide for Pharmaceutical Development

An In-depth Technical Guide

Abstract

5-Methylpyridine-3-carboxaldehyde is a pivotal intermediate in modern medicinal chemistry, serving as a versatile building block for a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring a pyridine ring, a methyl group, and a reactive aldehyde, makes it highly valuable in the synthesis of complex molecular architectures.[1][3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 5-methylpyridine-3-carboxaldehyde, outlines a robust experimental protocol for its determination, and discusses predictive models for solvent screening.

Introduction: The Chemical and Pharmaceutical Significance of 5-Methylpyridine-3-carboxaldehyde

5-Methylpyridine-3-carboxaldehyde (CAS No. 100910-66-5, Molecular Formula: C₇H₇NO) is a substituted pyridine derivative.[2][4] The pyridine scaffold is a well-established "privileged structure" in drug design, present in numerous FDA-approved drugs and natural products like vitamin B3 (niacin).[3][5] The aldehyde functional group offers a reactive site for a multitude of organic transformations, making this compound a key starting material in multi-step syntheses.[1][6]

Given its role in pharmaceutical synthesis, knowledge of its solubility is not merely academic; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution phase.

-

Process Scalability: Consistent and predictable solubility is essential for scaling up synthesis from the laboratory bench to industrial production.

-

Purification Strategy: Solubility differences are exploited in crystallization, extraction, and chromatographic purification methods.

-

Formulation & Bioavailability: For APIs, solubility directly influences dissolution rates and, consequently, bioavailability.[7]

This guide serves as a foundational resource for researchers, chemists, and formulation scientists, providing the necessary tools to effectively work with this important intermediate.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity.

The molecular structure of 5-methylpyridine-3-carboxaldehyde imparts a distinct polarity profile:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.

-

Aldehyde Group: The carbonyl (C=O) bond is highly polar, creating a significant dipole moment and acting as a primary site for dipole-dipole interactions and hydrogen bonding with protic solvents.[8][9]

-

Methyl Group: This is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

These features suggest that 5-methylpyridine-3-carboxaldehyde will exhibit favorable solubility in polar solvents. The diagram below illustrates the key intermolecular forces at play.

Caption: Intermolecular forces influencing solubility.

Predicting Solubility with Thermodynamic Models

While experimental determination is the gold standard, computational models can provide rapid estimations and guide solvent selection, saving time and resources.[10]

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients based on the functional groups present in the solute and solvent molecules. It can predict in which solvents a compound will be highly soluble versus poorly soluble.[10]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model uses the surface polarity of molecules to predict thermodynamic properties, including solubility, without requiring extensive experimental data.[10]

-

Machine Learning Models: Modern approaches use machine learning algorithms trained on vast datasets of experimental solubility values to predict the solubility of new compounds.[11][12][13] These models can incorporate thermodynamic cycles and various molecular descriptors for enhanced accuracy.[11]

These predictive tools are invaluable during early-stage development for screening large numbers of potential solvents.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for 5-methylpyridine-3-carboxaldehyde can be predicted. This provides a practical starting point for experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. Water solubility is likely moderate due to the nonpolar methyl group and aromatic ring.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar carbonyl group and pyridine ring. Lack of solvent-solvent hydrogen bonding makes them excellent solvents for polar molecules. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Can engage in dipole-dipole interactions, but less effectively than highly polar aprotic solvents.[6] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Intermolecular forces are dominated by weak London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid.[9] |

Experimental Protocol for Thermodynamic Solubility Determination

The following section details a robust and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound. The Shake-Flask method, coupled with HPLC or UV-Vis analysis, is a reliable approach.[7][14]

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a heated solution). If the resulting concentrations converge, it provides high confidence in the measured thermodynamic solubility.

Workflow Diagram

Caption: Shake-Flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Standard Solutions & Calibration Curve:

-

Accurately prepare a stock solution of 5-methylpyridine-3-carboxaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification.[14]

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid 5-methylpyridine-3-carboxaldehyde to a series of vials, each containing a known volume of the test organic solvent. "Excess" means enough solid remains visible at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.

-

-

Sampling and Filtration:

-

Allow the vials to stand undisturbed at the equilibrium temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.[14]

-

-

Analysis:

-

Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method. Spectroscopic techniques like UV absorption are widely used for determining the concentration of organic compounds.[15][16]

-

-

Calculation:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Conclusion

A comprehensive understanding of the solubility of 5-methylpyridine-3-carboxaldehyde is indispensable for its effective use in pharmaceutical research and development. This guide has provided a framework for this understanding, grounded in the principles of physical organic chemistry. By combining theoretical predictions with robust experimental protocols, researchers can efficiently select optimal solvents, streamline process development, and accelerate the journey from chemical synthesis to drug product formulation. The methodologies described herein offer a reliable pathway to generating the critical solubility data required for advancing drug discovery projects.

References

- 1. nbinno.com [nbinno.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. 5-Methylpyridine-3-carboxaldehyde | 100910-66-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. improvedpharma.com [improvedpharma.com]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 13. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of 5-Methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylnicotinaldehyde is a substituted pyridine aldehyde of significant interest as a building block in pharmaceutical synthesis. Its thermal stability is a critical parameter influencing every stage of the drug development lifecycle, from synthesis and purification to storage, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. It synthesizes theoretical principles with actionable experimental protocols, enabling researchers to predict, analyze, and mitigate thermal degradation. We will explore its fundamental physicochemical properties, propose likely decomposition pathways based on chemical principles, and detail a multi-faceted analytical strategy centered on Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis.

Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of any stability investigation. This compound is a solid at room temperature with the key properties summarized below.[][2]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | [] |

| Molecular Weight | 121.14 g/mol | [] |

| Appearance | Solid | [2] |

| Boiling Point | 228.9 °C at 760 mmHg | [] |

| Density | 1.095 g/cm³ | [] |

| IUPAC Name | 5-methylpyridine-3-carbaldehyde | [][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Note: These values are compiled from supplier data and may vary slightly between sources.

Theoretical Decomposition Pathways

The chemical structure of this compound—a pyridine ring substituted with both a methyl group and an aldehyde group—dictates its reactivity under thermal stress. Based on established principles of organic chemistry, several decomposition pathways can be hypothesized.

-

Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of air (oxidizing atmosphere), which would convert it to 5-methylnicotinic acid.[4] This is a primary concern for long-term storage and handling in ambient conditions.

-

Decarbonylation: At elevated temperatures, aromatic aldehydes can undergo decarbonylation to release carbon monoxide (CO), a toxic gas.[5]

-

Polymerization: Aldehydes are known to undergo self-condensation or polymerization reactions, especially under heat, which would result in the formation of higher molecular weight species.

-

Substituent Scission: The bond between the pyridine ring and the aldehyde or methyl group could cleave, leading to fragmentation of the molecule.

-

Ring Fragmentation: Under more extreme thermal conditions, the pyridine ring itself can fragment, leading to the evolution of nitrogen oxides (NOx), carbon oxides, and other volatile organic compounds. A Safety Data Sheet for a related compound notes the formation of carbon oxides and nitrogen oxides (NOx) as hazardous combustion products.[6]

These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.

References

An In-depth Technical Guide to the Key Reactive Sites of 5-Methylnicotinaldehyde

Abstract

5-Methylnicotinaldehyde, a substituted pyridine derivative, presents a fascinating scaffold for chemical synthesis and drug development due to its multiple, electronically distinct reactive centers. This guide provides an in-depth analysis of the molecule's electronic architecture to predict and rationalize its chemical behavior. We will dissect the key sites for nucleophilic and electrophilic attack, the reactivity of the heterocyclic nitrogen, and the role of its substituents. This analysis is supported by mechanistic insights, validated experimental protocols, and computational predictions, offering a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile molecule.

Molecular Architecture and Electronic Landscape

This compound (IUPAC: 5-methylpyridine-3-carbaldehyde) is a heterocyclic aromatic aldehyde.[] Its reactivity is not merely a sum of its parts (a pyridine ring, an aldehyde, and a methyl group) but a complex interplay of their electronic influences.

-

Pyridine Ring: The core is an electron-deficient (π-deficient) aromatic system. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I), reducing the electron density of the ring carbons. This makes the pyridine ring less susceptible to electrophilic attack than benzene but more prone to nucleophilic substitution.[2]

-

Aldehyde Group (-CHO): Positioned at C3, the aldehyde is a potent electron-withdrawing group through both induction (-I) and resonance (-M). It significantly enhances the electrophilicity of the carbonyl carbon and further deactivates the pyridine ring towards electrophiles.

-

Methyl Group (-CH₃): Located at C5, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It slightly counteracts the electron-withdrawing effects of the ring nitrogen and aldehyde, making C5 and its ortho/para positions (C4, C6) marginally more electron-rich than they would be otherwise.

This unique electronic arrangement creates a molecule with several distinct reactive sites, which we will explore in detail.

Primary Reactive Site: The Electrophilic Carbonyl Carbon

The most prominent reactive site on the this compound molecule is the carbonyl carbon of the aldehyde group. The strong dipole, resulting from the highly electronegative oxygen atom and the resonance-withdrawing effect of the pyridine ring, renders this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Key Reactions:

-

Nucleophilic Addition: The foundational reaction at this site. It is the gateway to a vast array of derivatives.

-

Reduction: Hydride reagents (e.g., NaBH₄, LiAlH₄) will readily reduce the aldehyde to the corresponding primary alcohol, (5-methylpyridin-3-yl)methanol.

-

Organometallic Addition: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) attack the carbonyl carbon to form secondary alcohols.

-

Wittig Reaction: Phosphonium ylides convert the aldehyde into an alkene.

-

Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin.

-

Imine/Enamine Formation: Primary and secondary amines react to form imines (Schiff bases) and enamines, respectively.

-

Diagram: General Mechanism of Nucleophilic Addition

References

An In-depth Technical Guide to the Synthesis of Novel 5-Methylpyridine-3-carboxaldehyde Derivatives for Drug Discovery

Foreword: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site, enhances solubility, and allows for fine-tuning of pharmacokinetic properties. 5-Methylpyridine-3-carboxaldehyde, in particular, represents a versatile and strategically valuable starting material. The aldehyde functionality serves as a reactive handle for a diverse array of chemical transformations, while the methyl group and the pyridine nitrogen offer opportunities for further modification and optimization of biological activity. This guide provides a comprehensive overview of robust synthetic methodologies for the derivatization of 5-methylpyridine-3-carboxaldehyde, empowering researchers to unlock the full potential of this privileged scaffold in the quest for novel therapeutics.

I. Core Strategies for Derivatization: A Mechanistic Overview

The synthetic pathways to novel derivatives of 5-methylpyridine-3-carboxaldehyde can be broadly categorized into two main approaches: direct modification of the aldehyde group and functionalization of the pyridine ring. This guide will explore both strategies, providing detailed protocols and mechanistic insights for each.

II. Direct Functionalization of the Aldehyde Group

The aldehyde at the 3-position of the pyridine ring is a versatile functional group that can be readily transformed into a wide range of other functionalities, including alkenes, imines, and various heterocyclic systems.

A. Olefinic Derivatives via Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the aldehyde to an alkene is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful methods to achieve this.

The Wittig reaction utilizes a phosphonium ylide to convert the aldehyde into an alkene. A key advantage is its tolerance for a wide range of functional groups. However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove during purification[1].

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion. This approach offers several advantages, including the formation of a water-soluble phosphate byproduct that is easily removed and a general preference for the formation of the (E)-alkene isomer[2][3].

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Phosphonate Anion Formation: To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Reaction with Aldehyde: Stir the resulting mixture at 0 °C for 30 minutes, then add a solution of 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (E)-ethyl 3-(5-methylpyridin-3-yl)acrylate.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| Triethyl phosphonoacetate | 1.1 eq | Source of the phosphonate carbanion |

| Sodium Hydride (60%) | 1.1 eq | Base for deprotonation of the phosphonate |

| 5-Methylpyridine-3-carboxaldehyde | 1.0 eq | Starting material |

| Anhydrous THF | - | Aprotic solvent |

| Saturated NH4Cl | - | Quenching agent |

| Ethyl Acetate | - | Extraction solvent |

| Brine | - | Washing agent |

| Anhydrous Na2SO4 | - | Drying agent |

B. Schiff Base Formation and Reductive Amination

The reaction of 5-methylpyridine-3-carboxaldehyde with primary amines readily forms Schiff bases (imines), which are valuable intermediates and can be further reduced to secondary amines through reductive amination. These derivatives are of significant interest due to their potential antimicrobial activities[3][4][5][6].

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) and the desired primary amine (1.1 equivalents) in methanol.

-

Reduction: To the stirring solution, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. After completion, remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield the target secondary amine.

A milder alternative to sodium borohydride is the use of pyridine-borane complex, which offers high selectivity for the reduction of the imine in the presence of other reducible functional groups[7][8][9].

C. Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst[10]. This reaction is particularly useful for synthesizing α,β-unsaturated products, which are versatile intermediates for further transformations[5][11][12][13]. A notable advantage of this reaction is that it can often be performed under environmentally friendly conditions, sometimes even without a catalyst in a water-ethanol mixture[11].

Experimental Protocol: Catalyst-Free Knoevenagel Condensation

-

Reaction Setup: In a flask, suspend 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in a 1:1 mixture of water and ethanol.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

Isolation: After 1-2 hours, or upon completion as indicated by TLC, collect the solid product by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the purified 2-(5-methylpyridin-3-ylmethylene)malononitrile.

| Reagent/Solvent | Molar Ratio/Concentration | Purpose |

| 5-Methylpyridine-3-carboxaldehyde | 1.0 eq | Starting material |

| Malononitrile | 1.1 eq | Active methylene compound |

| Water:Ethanol (1:1) | - | "Green" solvent system |

III. Synthesis of Heterocyclic Derivatives

The aldehyde functionality of 5-methylpyridine-3-carboxaldehyde is an excellent starting point for the construction of various heterocyclic rings, many of which are known to possess significant biological activity.

A. From Chalcones to Pyrazolines and Pyrimidines

A key strategy involves the initial synthesis of a chalcone, an α,β-unsaturated ketone, through a Claisen-Schmidt condensation of 5-methylpyridine-3-carboxaldehyde with an appropriate acetophenone. These chalcones are valuable intermediates for the synthesis of five- and six-membered heterocyclic compounds such as pyrazolines and pyrimidines[7][14][15][16][17][18].

Workflow for Pyrazoline and Pyrimidine Synthesis

Caption: Synthetic pathway from 5-methylpyridine-3-carboxaldehyde to pyrazoline and pyrimidine derivatives.

Experimental Protocol: Synthesis of a Pyrazoline Derivative

-

Chalcone Synthesis: Dissolve 5-methylpyridine-3-carboxaldehyde (1.0 equivalent) and 4-methoxyacetophenone (1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (40%) dropwise and stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and acidify with dilute HCl. Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

Pyrazoline Formation: Reflux a mixture of the synthesized chalcone (1.0 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol with a catalytic amount of acetic acid for 6-8 hours. Monitor the reaction by TLC.

-

Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the desired pyrazoline derivative.

Pyrazoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties[11][14][19][20]. Similarly, pyrimidine derivatives synthesized from these chalcone precursors have shown potential as anti-inflammatory, antioxidant, and antitubercular agents[7][15][16][21].

| Compound Class | Potential Biological Activities |

| Pyrazolines | Anticancer, Anti-inflammatory, Antimicrobial |

| Pyrimidines | Antitubercular, Antibacterial, Antioxidant, Anticancer |

IV. Functionalization of the Pyridine Ring

To further explore the chemical space around the 5-methylpyridine-3-carboxaldehyde scaffold, functionalization of the pyridine ring itself is a powerful strategy. This typically involves the introduction of a halogen atom, which can then serve as a handle for various cross-coupling reactions.

A. Halogenation of the Pyridine Ring

The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed for the selective introduction of halogens. For instance, bromination can be achieved at high temperatures, often in the presence of oleum, which typically directs the substitution to the 3-position. For substitution at the 2- or 4-positions, activation of the pyridine ring as an N-oxide is a common strategy[8]. A patented process for the preparation of 2-chloro-5-methylpyridine-3-carboxaldehyde involves the reaction of a cyanoolefin with a Vilsmeier reagent[22]. More recent methods allow for the selective 3-halogenation of pyridines under milder conditions through the formation of Zincke imine intermediates[23].

Conceptual Workflow for Halogenation and Cross-Coupling

Caption: A generalized workflow for the halogenation and subsequent cross-coupling of 5-methylpyridine-3-carboxaldehyde.

B. Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen is installed on the pyridine ring, a vast array of derivatives can be accessed through well-established palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between the halogenated pyridine and a boronic acid or ester[22][23][24][25]. It is widely used in the synthesis of biaryl and heteroaryl compounds.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It facilitates the coupling of the halopyridine with a primary or secondary amine[2][12][26][27][28][29][30].

C. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-oxygen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. This reaction provides a route to aryl ether derivatives of 5-methylpyridine-3-carboxaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Intermediate

(Note: This is a general protocol and may require optimization based on the specific halogenated substrate.)

-

Reaction Setup: To a microwave vial, add the 2-chloro-5-methylpyridine-3-carboxaldehyde (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), a suitable phosphine ligand (e.g., SPhos, 0.04 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition and Degassing: Add a mixture of dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 20-40 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

V. Conclusion and Future Outlook

5-Methylpyridine-3-carboxaldehyde is a highly versatile and valuable starting material for the synthesis of a diverse range of novel derivatives with significant potential in drug discovery. The methodologies outlined in this guide, from direct aldehyde modifications to sophisticated cross-coupling strategies on the pyridine core, provide a robust toolkit for researchers. The resulting compounds, including olefins, amines, pyrazolines, pyrimidines, and biaryl derivatives, represent a rich chemical space for the exploration of new biological activities. As our understanding of disease pathways continues to grow, the strategic application of these synthetic methods to scaffolds like 5-methylpyridine-3-carboxaldehyde will undoubtedly play a crucial role in the development of the next generation of therapeutics.

VI. References

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

References

- 1. US5484929A - Chlorination process - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sjpas.com [sjpas.com]

- 4. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chemrj.org [chemrj.org]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 24. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Virtuoso: 5-Methylnicotinaldehyde as a Premier Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the 5-Methylnicotinaldehyde Scaffold

In the intricate tapestry of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal starting point for the design of novel therapeutic agents. Within this esteemed family of heterocycles, this compound emerges as a particularly valuable and versatile building block for drug discovery.

This substituted pyridine-3-carboxaldehyde offers a trifecta of strategic advantages to the discerning medicinal chemist.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for anchoring ligands within the active sites of biological targets. The methyl group at the 5-position provides a subtle yet significant steric and electronic perturbation, allowing for the fine-tuning of selectivity and pharmacokinetic properties. Most importantly, the aldehyde functionality at the 3-position serves as a reactive handle for a diverse array of chemical transformations, enabling the rapid construction of extensive and structurally varied compound libraries.[4]

This comprehensive guide provides detailed application notes and robust protocols for leveraging this compound in the synthesis of bioactive molecules. We will delve into the causality behind key experimental choices and present methodologies designed for reproducibility and success in a research and development setting.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The true power of this compound as a building block lies in the reactivity of its aldehyde group. This functional group is a linchpin for several cornerstone reactions in organic synthesis, each providing a unique pathway to novel chemical space. The following sections will detail the theoretical underpinnings and provide field-proven protocols for four such key transformations.

Workflow for Derivatizing this compound

Caption: Key synthetic routes from this compound.

Schiff Base Formation: Forging the Imine Bond for Biological Exploration

The condensation of this compound with primary amines to form Schiff bases (imines) is a straightforward and highly efficient method for introducing a vast array of substituents.[5] These imines are not merely synthetic intermediates; they often exhibit a range of biological activities themselves, including antimicrobial and anticancer properties.[4][6][7]

Scientific Rationale

The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. The formation of the C=N double bond introduces a rigidifying element into the molecular structure, which can be advantageous for receptor binding. The diverse range of commercially available primary amines allows for the systematic exploration of structure-activity relationships (SAR).

Detailed Protocol: Synthesis of a this compound Schiff Base Library

Materials:

-

This compound

-

A diverse set of primary amines (e.g., substituted anilines, benzylamines)

-

Ethanol, absolute

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

-

In a separate vial, prepare a solution of the desired primary amine (1.0 mmol) in absolute ethanol (5 mL).

-

Add the amine solution to the stirred solution of this compound.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the purified Schiff base derivative.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Self-Validation: The purity of the resulting Schiff base can be confirmed by melting point determination, and its structure elucidated using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[8][9] The resulting α,β-unsaturated products are key intermediates in the synthesis of various pharmaceuticals and often exhibit potent biological activity, including anticancer effects.[10][11]

Scientific Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of this compound. Subsequent dehydration yields the stable conjugated system. The choice of base is critical; a weak base like piperidine or an amine is typically used to avoid self-condensation of the aldehyde.[8]

Detailed Protocol: Piperidine-Catalyzed Knoevenagel Condensation

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Piperidine (catalyst)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (15-20 mL).[12]

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.[12]

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.[12]

-

After completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, collect it by filtration and wash with cold ethanol.

-

If no solid forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[12]